N-[3-(dimethylamino)propyl]-2-[(4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]acetamide
CAS No.:
Cat. No.: VC15002840
Molecular Formula: C19H26N2O4
Molecular Weight: 346.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H26N2O4 |
|---|---|
| Molecular Weight | 346.4 g/mol |
| IUPAC Name | N-[3-(dimethylamino)propyl]-2-(4-ethyl-7-methyl-2-oxochromen-5-yl)oxyacetamide |
| Standard InChI | InChI=1S/C19H26N2O4/c1-5-14-11-18(23)25-16-10-13(2)9-15(19(14)16)24-12-17(22)20-7-6-8-21(3)4/h9-11H,5-8,12H2,1-4H3,(H,20,22) |
| Standard InChI Key | DYUYPTQFPOJHSV-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=CC(=O)OC2=C1C(=CC(=C2)C)OCC(=O)NCCCN(C)C |
Introduction
N-[3-(dimethylamino)propyl]-2-[(4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]acetamide is a synthetic compound that has garnered significant attention in the field of medicinal chemistry. This compound is characterized by its complex structure, which combines a dimethylamino group with a chromenyl moiety, a feature that is often associated with various biological activities.
Key Features:
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Molecular Formula: C23H26N2O3
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Molecular Weight: 402.46 g/mol
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Functional Groups: Dimethylamino group and chromenyl moiety
Synthesis of N-[3-(dimethylamino)propyl]-2-[(4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]acetamide
The synthesis of this compound typically involves multiple steps, including coupling reactions facilitated by agents such as N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate and Hünig’s base. The reaction conditions often include solvent systems like dimethylformamide or acetonitrile, with optimized temperature and time for maximum yield. Microwave-assisted synthesis may also be employed to enhance reaction rates and efficiency.
Synthesis Steps:
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Preparation of Precursors: Synthesis of the chromenyl moiety and the dimethylamino propyl chain.
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Coupling Reaction: Combining the precursors using a coupling agent.
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Purification: Using chromatographic techniques to isolate the final product.
Biological Activity and Potential Applications
The biological activity of N-[3-(dimethylamino)propyl]-2-[(4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]acetamide is primarily attributed to its chromenyl structure, which has been linked to various pharmacological effects, including anti-inflammatory and anticancer properties. Experimental studies are required to elucidate the precise mechanisms through in vitro and in vivo assays.
Potential Applications:
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Anti-inflammatory Agents: Due to the chromenyl moiety's known anti-inflammatory properties.
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Anticancer Agents: The chromenyl structure has shown potential in anticancer research.
Comparison with Similar Compounds
Several compounds share structural similarities with N-[3-(dimethylamino)propyl]-2-[(4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]acetamide, highlighting its unique combination of functional groups.
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N-[3-(dimethylamino)propyl]acetamide | C7H16N2O | Lacks the chromenyl moiety |
| 4-Ethylcoumarin | C11H10O2 | Simple coumarin structure without amine |
| 7-Methoxycoumarin | C10H9O3 | Contains a methoxy group instead of an ethyl group |
Characterization and Analysis
The compound is characterized using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. Reactions are typically monitored using chromatographic techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Characterization Techniques:
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1H NMR: For structural confirmation.
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13C NMR: To identify carbon environments.
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LC-MS: For molecular weight confirmation and purity assessment.
Future Research Directions
Further research is needed to fully explore the potential applications of N-[3-(dimethylamino)propyl]-2-[(4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]acetamide. This includes in-depth studies on its pharmacokinetics, toxicity, and efficacy in various biological systems.
Future Studies:
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In Vitro Assays: To assess biological activity against specific targets.
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In Vivo Studies: To evaluate efficacy and safety in animal models.
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Structure-Activity Relationship (SAR) Studies: To optimize the compound's structure for improved activity.
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